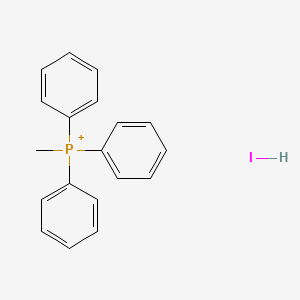

methyl(triphenyl)phosphanium;hydroiodide

Description

Significance of Phosphonium (B103445) Salts in Modern Chemical Science

Phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic groups. Their importance in modern chemical science is multifaceted. They are extensively used as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. chemimpex.com Furthermore, they are crucial precursors for the synthesis of phosphonium ylides, which are key reagents in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglibretexts.org The versatility of phosphonium salts extends to their application in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com

Historical Context of Quaternary Phosphonium Compound Research

The study of quaternary phosphonium compounds has a rich history, with a significant milestone being the discovery of the Wittig reaction by Georg Wittig in 1954. libretexts.org This discovery, which was awarded the Nobel Prize in Chemistry in 1979, revolutionized the field of organic synthesis by providing a reliable method for carbon-carbon double bond formation. libretexts.org Since then, research into quaternary phosphonium compounds, including methyl(triphenyl)phosphanium;hydroiodide, has expanded significantly, leading to the development of a wide array of synthetic methodologies and applications.

Overview of this compound as a Key Reagent and Intermediate

This compound is a white, crystalline solid that serves as a vital precursor in numerous chemical transformations. chemimpex.comchemicalbook.com Its primary application lies in its role as the starting material for the preparation of methylenetriphenylphosphorane (B3051586), a fundamental Wittig reagent used to introduce a methylene (B1212753) group into a molecule. wikipedia.orglibretexts.org Beyond the Wittig reaction, it is employed in the synthesis of triphenylamine-based dyes for use in dye-sensitized solar cells and as a ligand in coupling reactions. sigmaaldrich.comfishersci.comchemicalbook.com The compound also functions as a phase-transfer catalyst, enhancing reaction rates and selectivity in various organic syntheses. chemimpex.com

Scope and Objectives of Academic Inquiry into this compound Chemistry

The academic inquiry into the chemistry of this compound is broad and continues to evolve. Current research focuses on several key areas:

Organic Synthesis: Exploring its utility in the development of novel synthetic methods and the total synthesis of complex natural products and bioactive molecules. chemimpex.comsigmaaldrich.com

Photochemistry: Investigating its potential as a photosensitizer to facilitate light-induced reactions, with applications in materials science and solar energy. chemimpex.com

Polymer Chemistry: Utilizing the compound in the synthesis of advanced polymers with tailored properties. chemimpex.com

Catalysis: Developing new catalytic systems where this compound or its derivatives act as efficient catalysts. chemimpex.com

The overarching objective of this research is to harness the unique reactivity of this compound to address contemporary challenges in chemical synthesis and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2065-66-9 |

| Molecular Formula | C₁₉H₁₈IP |

| Molecular Weight | 404.22 g/mol chemimpex.com |

| Appearance | White to off-white or slight yellow hygroscopic crystalline powder chemimpex.cominfiniumpharmachem.com |

| Melting Point | 183-185 °C chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in water, acetone, dichloromethane, and methanol (B129727). Insoluble in benzene (B151609). fishersci.cominfiniumpharmachem.com |

Synthesis of this compound

This compound is typically synthesized via the quaternization of triphenylphosphine (B44618) with methyl iodide. libretexts.org The reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic methyl group of methyl iodide.

General Reaction Scheme: P(C₆H₅)₃ + CH₃I → [CH₃P(C₆H₅)₃]⁺I⁻

Several methods for this synthesis have been reported, varying in solvent and reaction conditions.

| Method | Reactants | Solvent | Conditions | Yield |

| Method 1 | Triphenylphosphine, Iodomethane (B122720) | Benzene | Stir at room temperature for 12 hours | 94% chemicalbook.comorgsyn.org |

| Method 2 | Triphenylphosphine, Methyl iodide | Dichloromethane | Stir at room temperature for 1 hour | 97% guidechem.com |

| Method 3 | Triphenylphosphine, Methyl iodide | Tetrahydrofuran (B95107) | Stir at room temperature for 12 hours | 91% guidechem.com |

| Method 4 | Triphenylphosphine, Methyl iodide | Diethyl ether | Stand for two days with a tightly sealed stopper | 91.2% guidechem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H19IP+ |

|---|---|

Molecular Weight |

405.2 g/mol |

IUPAC Name |

methyl(triphenyl)phosphanium;hydroiodide |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |

InChI Key |

JNMIXMFEVJHFNY-UHFFFAOYSA-N |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Triphenyl Phosphanium;hydroiodide and Analogous Phosphonium Salts

Direct Quaternization Routes

The most prevalent and straightforward method for synthesizing methyl(triphenyl)phosphanium iodide is through the direct quaternization of a tertiary phosphine (B1218219). This approach involves the formation of a new carbon-phosphorus bond, converting the neutral phosphine into a positively charged phosphonium (B103445) cation.

The synthesis of methyl(triphenyl)phosphanium iodide is classically achieved through the reaction of triphenylphosphine (B44618) with methyl iodide. chemicalbook.comprepchem.com This transformation is a type of Menschutkin reaction, a specific class of nucleophilic aliphatic substitution (SN2) reaction. rsc.orgrsc.org In this process, the phosphorus atom of triphenylphosphine, with its available lone pair of electrons, acts as a nucleophile. pearson.com It attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion, which becomes the counter-anion to the newly formed methyltriphenylphosphonium (B96628) cation. rsc.orgpearson.com

A significant advantage of this method is that the resulting phosphonium salt is often a solid that is poorly soluble in common nonpolar organic solvents like benzene (B151609) or ether. orgsyn.orgguidechem.com This insolubility causes the product to precipitate out of the reaction mixture as it forms, effectively driving the reaction to completion according to Le Châtelier's principle.

The efficiency and outcome of the quaternization reaction are highly dependent on the chosen conditions. Researchers have investigated various parameters to maximize yield and purity.

Solvent Effects: The choice of solvent can significantly influence the reaction rate. mdpi.com While the Menschutkin reaction generally proceeds faster in polar solvents, various solvent systems are employed for this specific synthesis. rsc.orgmdpi.com

Nonpolar Solvents: Benzene is a commonly used solvent where the product, methyltriphenylphosphonium iodide, precipitates readily, simplifying its isolation. chemicalbook.comorgsyn.org

Ethereal Solvents: Tetrahydrofuran (B95107) (THF) and diethyl ether are also utilized, often resulting in high yields as the product precipitates. guidechem.com

Halogenated Solvents: Dichloromethane can be used to dissolve the triphenylphosphine initially before the reaction proceeds. guidechem.com

Polar Aprotic Solvents: Acetonitrile (B52724) has been studied for its effect on the reaction thermodynamics and kinetics. rsc.orgmdpi.com

Temperature and Reaction Time: The reaction is frequently conducted at room temperature, with stirring for periods ranging from several hours to a couple of days to ensure complete reaction. chemicalbook.comorgsyn.orgguidechem.com In some procedures, gentle heating or refluxing in a solvent like tetrahydrofuran is applied to accelerate the reaction, though higher temperatures must be controlled to prevent potential side reactions. guidechem.commdpi.com The reaction time is inversely related to temperature and reactant concentration.

| Reactants | Stoichiometry (PPh₃:CH₃I) | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Triphenylphosphine, Methyl Iodide | 1 : 1.07 | Benzene | Room Temp. | 12 h | 94 | chemicalbook.comorgsyn.org |

| Triphenylphosphine, Methyl Iodide | 1 : 1.26 | None | Room Temp. | 1 h | 95.4 | prepchem.com |

| Triphenylphosphine, Methyl Iodide | 1 : 1.5 | Tetrahydrofuran | Room Temp. | 12 h | Not specified | guidechem.com |

| Triphenylphosphine, Methyl Iodide | 1 : 1.2 | Dichloromethane | Room Temp. | 1 h | 97 | guidechem.com |

| Triphenylphosphine, Methyl Iodide | Not specified | Absolute Dry Ether | Room Temp. | 2 days | 91.2 | guidechem.com |

The purity of the reactants and their molar ratio are critical for achieving high yield and purity of the final product.

Stoichiometry: It is common practice to use a slight excess of methyl iodide (e.g., 1.1 to 1.3 equivalents). prepchem.comorgsyn.org This strategy helps to drive the reaction to completion, ensuring that the more valuable triphenylphosphine is fully consumed. Since methyl iodide is volatile, any unreacted excess can be easily removed during the drying process.

Impurity Profiles: The primary impurity in the crude product is often unreacted triphenylphosphine. The purity of the starting materials is paramount; for instance, triphenylphosphine can oxidize to triphenylphosphine oxide, which can complicate purification. To mitigate this, some procedures specify the use of triphenylphosphine that has been recrystallized from ethanol (B145695) and dried over a desiccant like phosphorus pentoxide. chemicalbook.comorgsyn.org The final product is typically washed with a nonpolar solvent, such as benzene or dry ether, to remove any remaining unreacted triphenylphosphine and other soluble impurities. orgsyn.orgguidechem.com

Alternative Synthetic Pathways

While direct quaternization with an alkyl halide is standard for simple phosphonium salts, other strategies exist for creating more complex or specialized analogs.

More intricate phosphonium salts are often synthesized through multi-step sequences where a precursor molecule is first prepared and then converted to the final salt.

Metal-Catalyzed Couplings: Functionalized tetraarylphosphonium salts can be synthesized via nickel-catalyzed coupling reactions between various aryl halides (or triflates) and triphenylphosphine. researchgate.net This method is valued for its broad scope and tolerance of various functional groups like alcohols, amides, and ketones. researchgate.net Palladium-catalyzed reactions have also been developed for this purpose. researchgate.net

Functional Precursors: The synthesis of novel phosphonium salts often begins with the creation of specific precursors. For example, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) serves as a versatile building block for producing phosphorus-doped carbonaceous materials through condensation and calcination processes. rsc.org This highlights a pathway where the phosphonium salt itself is a precursor for advanced materials. Similarly, other complex phosphonium salts are derived from precursors like diethyl tartrate or other commercially available phosphorus compounds. nottingham.ac.uk

Phase-transfer catalysis (PTC) is a powerful technique in which a catalyst, often a quaternary ammonium (B1175870) or phosphonium salt, facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). scienceinfo.com Phosphonium salts are particularly effective as PTCs due to their thermal stability and good solubility in organic solvents. patsnap.com

Comparative Analysis of Synthetic Strategies

The synthesis of phosphonium salts, a cornerstone of modern organic chemistry, is primarily driven by their extensive use as precursors to phosphonium ylides for the Wittig reaction and as phase-transfer catalysts. google.comdatavagyanik.com The choice of synthetic strategy is dictated by factors such as the nature of the organic substituents, the desired counter-ion, and the scale of the reaction. A comparative analysis of these methods reveals trade-offs between efficiency, cost, environmental impact, and scalability.

The efficiency of a synthetic route is often evaluated by its chemical yield and atom economy. Atom economy provides a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. rsc.orgjocpr.com Rearrangement and addition reactions can achieve 100% atom economy, while substitution reactions inherently generate by-products, lowering their atom economy. rsc.org

The classical synthesis of methyl(triphenyl)phosphonium iodide from triphenylphosphine and methyl iodide is an addition reaction and is thus highly atom-economical, with all atoms from the reactants being incorporated into the final salt product. guidechem.comprepchem.com

Reaction: P(C₆H₅)₃ + CH₃I → [CH₃P(C₆H₅)₃]⁺I⁻

Below is a table comparing various reported syntheses of methyl(triphenyl)phosphonium iodide, highlighting the reaction conditions and yields.

Table 1: Comparison of Synthetic Protocols for Methyl(triphenyl)phosphonium Iodide

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine | Methyl iodide | Benzene | Stir at room temperature for 12 hr | Not specified | orgsyn.org |

| Triphenylphosphine | Methyl iodide | Absolute dry ether | Stand for two days | 91.2% | guidechem.com |

| Triphenylphosphine | Methyl iodide | CH₂Cl₂ | Stir at room temperature for 1 hr | 97% | guidechem.com |

| Triphenylphosphine | Methyl iodide | Tetrahydrofuran | Stir at room temperature for 12 hr | Not specified | guidechem.com |

| Triphenylphosphine | Methyl iodide | None | Heat under reflux at 110°C for 1 hr | ~92% | guidechem.com |

The industrial production of phosphonium salts is a significant market, estimated to exceed USD 1.3 billion in 2024, driven by their use in manufacturing pharmaceuticals, agrochemicals, and flame retardants. datavagyanik.com For a synthetic protocol to be industrially viable, it must be scalable, cost-effective, safe, and efficient.

The direct alkylation of triphenylphosphine with alkyl halides is the dominant industrial method due to its simplicity and the availability of starting materials. datavagyanik.comyoutube.com China is the largest global producer, benefiting from access to low-cost phosphorus and a developed petrochemical infrastructure. datavagyanik.com

Key considerations for scalability include:

Reactant Choice: While iodides are highly reactive, they are also more expensive and less thermally stable than chlorides. Chlorides are more stable for purification by distillation but are less reactive, often requiring higher temperatures, longer reaction times, or the use of catalysts like an alkali metal bromide or iodide to facilitate the reaction. googleapis.com

Solvent Use: Many industrial syntheses are performed under heated conditions, sometimes without a solvent, to maximize throughput and minimize solvent waste and recovery costs. google.comgoogleapis.com When solvents are used, their recovery and recycling are crucial for economic viability.

Purification: On a large scale, purification by filtration and washing is preferred over chromatography. Many phosphonium salts, including methyl(triphenyl)phosphonium iodide, conveniently precipitate from non-polar solvents, simplifying isolation. youtube.comguidechem.comorgsyn.org The ability to use the crude reaction mixture directly in a subsequent step, such as a Wittig reaction, is a significant process advantage as it eliminates complex purification procedures. google.comgoogleapis.com

Table 2: Factors Affecting Industrial Scalability of Phosphonium Salt Synthesis

| Factor | Favorable for Scalability | Challenges/Considerations | Reference |

|---|---|---|---|

| Starting Materials | Readily available, low-cost (e.g., triphenylphosphine, simple alkyl halides) | Cost and stability of reactive halides (Iodides > Bromides > Chlorides) | datavagyanik.comgoogleapis.com |

| Reaction Conditions | Solvent-free or use of recyclable solvents; mild temperatures and pressures. | Use of high temperatures can lead to by-products and requires more energy. | google.comgoogleapis.comresearchgate.net |

| Catalysis | Use of inexpensive phase-transfer catalysts or alkali metal salts to improve reactivity of less active halides. | Catalyst removal and cost. | googleapis.com |

| Purification | Direct precipitation of the product; ability to use crude material in the next step. | Chromatography is not viable for large-scale production. Unreacted starting materials may need to be removed. | google.comrsc.orggoogleapis.com |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com In phosphonium salt synthesis, this translates to developing protocols with higher atom economy, using safer solvents, reducing energy consumption, and avoiding toxic reagents or catalysts.

Recent research has focused on several green approaches:

Alternative Energy Sources: Visible-light-induced synthesis of π-conjugated phosphonium salts using air as the oxidant represents a significant advancement. chemrxiv.orgresearchgate.net This method is transition-metal-free and has a high atom economy. chemrxiv.orgresearchgate.net Microwave-assisted synthesis has also been shown to accelerate reaction rates, often under solvent-free conditions. researchgate.net

Benign Solvents: Efforts have been made to replace hazardous organic solvents. An efficient protocol for synthesizing benzyl (B1604629) phosphonates, which involves a phosphonium intermediate, utilizes Polyethylene Glycol (PEG-400) as a benign and recyclable solvent at room temperature. frontiersin.org

Catalyst-Free Reactions: The development of catalyst- and base-free annulation reactions of aminobenzyl phosphonium salts demonstrates a concise and green protocol with high yields and readily available starting materials. rsc.orgrsc.org

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same flask, reduce waste from intermediate purification steps and save time and resources. nih.gov The synthesis of thiophosphonium salts has been achieved through a one-pot, four-component coupling reaction that often allows for product isolation by simple precipitation. nih.gov

Table 3: Application of Green Chemistry Principles to Phosphonium Salt Synthesis

| Principle | Application in Phosphonium Salt Synthesis | Example | Reference |

|---|---|---|---|

| Waste Prevention | Developing high-yield, atom-economical reactions. | Direct addition of triphenylphosphine to methyl iodide. | rsc.org |

| Safer Solvents | Replacing volatile/toxic organic solvents with greener alternatives or performing reactions solvent-free. | Use of PEG-400; solvent-free microwave synthesis. | researchgate.netfrontiersin.org |

| Energy Efficiency | Using alternative energy sources like visible light or microwaves; conducting reactions at ambient temperature. | Visible-light-induced cyclization of aryl phosphines. | chemrxiv.orgresearchgate.net |

| Catalysis | Developing catalyst-free reactions or using highly efficient, non-toxic catalysts. | Catalyst- and base-free [4+1] annulation of aminobenzyl phosphonium salts. | rsc.orgrsc.org |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through one-pot reactions. | One-pot, four-component synthesis of thiophosphonium salts. | nih.gov |

Mechanistic Investigations of Reactions Involving Methyl Triphenyl Phosphanium;hydroiodide

Formation and Reactivity of Phosphonium (B103445) Ylides

Phosphonium ylides, also known as Wittig reagents, are organophosphorus compounds that are indispensable for the synthesis of alkenes from carbonyl compounds. pearson.com These ylides are zwitterionic species characterized by adjacent positive and negative charges, which imparts them with high nucleophilicity at the carbon atom. pharmdguru.com

Methyl(triphenyl)phosphanium;hydroiodide is the precursor to one of the simplest and most frequently used Wittig reagents, methylenetriphenylphosphorane (B3051586). pharmdguru.comucc.ie The generation of this ylide is a straightforward acid-base reaction. nih.gov The process involves the deprotonation of the acidic α-hydrogen atom of the methyl group attached to the positively charged phosphorus atom. pearson.com

The formation of the phosphonium salt itself is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and an alkyl halide, in this case, methyl iodide. pearson.comnih.govchemistryviews.org Triphenylphosphine acts as a potent nucleophile, attacking the methyl iodide to displace the iodide ion and form the stable methyltriphenylphosphonium (B96628) iodide salt. youtube.com

To generate the ylide, a strong base is required to abstract a proton from the methyl group of the phosphonium salt. pearson.compharmdguru.com Common bases employed for this purpose include n-butyllithium, sodium amide, and potassium tert-butoxide. pearson.comucc.ienih.gov The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized ylides like methylenetriphenylphosphorane, a strong base is essential. researchgate.net The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the highly reactive ylide from being quenched by protic solvents like water or alcohols. pearson.comrsc.org

The resulting ylide, methylenetriphenylphosphorane, exists as a resonance hybrid of two contributing structures: the ylide form (Ph₃P⁺-CH₂⁻) and the phosphorane form (Ph₃P=CH₂). pharmdguru.comnih.gov The carbon atom in the ylide form is highly nucleophilic and is the key to its reactivity with carbonyl compounds. researchgate.net

Table 1: Common Bases for the Generation of Methylenetriphenylphosphorane

| Base | Formula | Solvent | Notes |

| n-Butyllithium | n-BuLi | THF, Diethyl ether | Very strong base, commonly used for non-stabilized ylides. nih.gov |

| Sodium Amide | NaNH₂ | Liquid Ammonia, THF | A strong base capable of deprotonating the phosphonium salt. nih.gov |

| Potassium tert-Butoxide | t-BuOK | THF, DMSO | A strong, non-nucleophilic base suitable for generating the ylide in situ. ucc.ieresearchgate.net |

The Wittig reaction is a powerful method for the synthesis of alkenes by reacting a phosphonium ylide with an aldehyde or a ketone. pharmdguru.comrsc.org The reaction is renowned for its reliability and the high degree of control it offers over the position of the newly formed double bond. pharmdguru.com The driving force for this reaction is the formation of the very strong and thermodynamically stable phosphorus-oxygen double bond in the triphenylphosphine oxide by-product. researchgate.net

The mechanism of the Wittig reaction has been a subject of extensive research. rsc.org Initially, a stepwise mechanism involving a zwitterionic intermediate called a betaine (B1666868) was proposed. pharmdguru.com In this classical mechanism, the nucleophilic ylide attacks the electrophilic carbonyl carbon to form the betaine, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane. pharmdguru.comucc.ie This oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide. pharmdguru.comucc.ie

However, more recent mechanistic studies, particularly for reactions involving non-stabilized and semi-stabilized ylides under lithium-salt-free conditions, support a more concerted pathway. rsc.orgrsc.org It is now widely accepted that these reactions proceed via a [2+2] cycloaddition between the ylide and the carbonyl compound to directly form the oxaphosphetane intermediate, bypassing the betaine. researchgate.netrsc.orgrsc.org The formation of the oxaphosphetane is considered the rate-determining step, and its subsequent decomposition is a retro-[2+2] cycloaddition. researchgate.netrsc.org

A significant aspect of the Wittig reaction is its stereoselectivity, which is largely dependent on the nature of the phosphonium ylide used. rsc.orgresearchgate.net Ylides are generally categorized as stabilized, semi-stabilized, or non-stabilized based on the substituents on the carbanionic carbon. researchgate.netresearchgate.net

Non-stabilized ylides , such as methylenetriphenylphosphorane (where the substituent is hydrogen) or those with alkyl groups, are highly reactive. researchgate.netresearchgate.net These ylides typically lead to the formation of (Z)-alkenes with moderate to high selectivity. rsc.orgresearchgate.net This selectivity is attributed to the kinetic control of the reaction, where the sterically less hindered transition state leading to the cis-oxaphosphetane is favored. researchgate.net

Stabilized ylides possess an electron-withdrawing group (e.g., ester, ketone) on the ylide carbon, which delocalizes the negative charge and makes the ylide less reactive but more stable. researchgate.netresearchgate.net These ylides predominantly yield (E)-alkenes. rsc.orgresearchgate.net The reaction is under thermodynamic control, and the more stable trans-oxaphosphetane intermediate is favored. researchgate.net

Semi-stabilized ylides , which typically have an aryl or vinyl group on the ylide carbon, often exhibit poor stereoselectivity, resulting in mixtures of (E)- and (Z)-alkenes. researchgate.netrsc.org

The choice of base and solvent can significantly impact the stereochemical outcome of the Wittig reaction, particularly for non-stabilized and semi-stabilized ylides. rsc.orgunacademy.com

Base: The nature of the cation associated with the base can influence the reaction. For instance, the presence of lithium salts, often resulting from the use of n-butyllithium as the base, can lead to equilibration of the oxaphosphetane intermediates, potentially via a betaine-like species. rsc.org This can decrease the (Z)-selectivity of reactions with non-stabilized ylides. rsc.org To achieve high (Z)-selectivity, "salt-free" conditions, often employing sodium or potassium bases with crown ethers, are preferred. unacademy.com

Solvent: The polarity of the solvent can also play a crucial role. unacademy.com For semi-stabilized ylides, it has been observed that nonpolar solvents like toluene (B28343) can favor the formation of the (Z)-isomer, while polar solvents can increase the proportion of the (E)-isomer. unacademy.com In some cases, performing the reaction in dimethylformamide (DMF) in the presence of iodide salts can lead to almost exclusive formation of the (Z)-isomer with non-stabilized ylides. rsc.org

Table 2: Factors Influencing Stereoselectivity in the Wittig Reaction

| Factor | Influence on Non-Stabilized Ylides | Influence on Stabilized Ylides |

| Ylide Structure | Favors (Z)-alkene formation (kinetic control). researchgate.net | Favors (E)-alkene formation (thermodynamic control). researchgate.net |

| Lithium Salts | Can decrease (Z)-selectivity due to intermediate equilibration. rsc.org | Less pronounced effect, but can influence selectivity. |

| Solvent Polarity | Polar solvents can sometimes decrease (Z)-selectivity. unacademy.com | Polar solvents generally favor (E)-alkene formation. |

| Temperature | Low temperatures are often used to enhance kinetic control and (Z)-selectivity. researchgate.net | Higher temperatures can be used due to the higher stability of the ylide. researchgate.net |

While this compound itself is a cornerstone of the Wittig reaction for introducing a methylene (B1212753) group, its derivatives are employed in a wide array of synthetic applications. ucc.ienih.gov By starting with different alkyl halides in the initial phosphonium salt formation, a vast library of Wittig reagents can be synthesized. nih.gov

One important variant is the Schlosser modification , which allows for the synthesis of (E)-alkenes from non-stabilized ylides. rsc.orgresearchgate.net This method involves the use of a strong base at low temperatures to deprotonate the betaine intermediate, followed by protonation to favor the formation of the more stable anti-betaine, which then leads to the (E)-alkene. researchgate.net

Another variation involves the use of functionalized phosphonium ylides. For instance, ylides bearing an ether linkage, such as methoxymethylenetriphenylphosphine, can be used for the homologation of aldehydes, a process where the carbon chain is extended by one carbon atom. ucc.ie

Furthermore, the principles of the Wittig reaction have been extended to other elements. For example, arsine-mediated Wittig-type reactions have been developed, where an arsonium (B1239301) ylide is used in place of a phosphonium ylide. bingol.edu.tr These reactions can offer different reactivity and selectivity profiles compared to their phosphorus counterparts. bingol.edu.tr

Mechanistic Pathways of Wittig Olefination Reactions

Role in Dehydration and Dehydrohalogenation Reactions

While the primary role of this compound is as a precursor to a Wittig reagent, related phosphonium salts have been shown to be effective in promoting elimination reactions such as dehydration and dehydrohalogenation. rsc.orgstackexchange.com

In the context of dehydration, phosphonium salts can act as activating agents for alcohols. For instance, methyltriphenoxyphosphonium iodide (MTPI), a close analog of the title compound, is an effective reagent for the dehydration of alcohols under mild conditions. The proposed mechanism involves the initial interaction of the alcohol with the phosphonium salt, leading to the displacement of a phenoxide group. This forms an alkoxyphosphonium intermediate, which is a much better leaving group than the original hydroxyl group, thus facilitating the elimination of water to form an alkene. pearson.com

Similarly, phosphonium salts can be involved in dehydrohalogenation reactions. While strong bases are typically the reagents of choice for these transformations, the use of phosphonium salts in conjunction with other reagents has been reported in specific synthetic sequences. For example, methyltriphenylphosphonium iodide has been used in dehydrohalogenation-Heck olefination and Wittig-Heck reactions to synthesize stilbenes. stackexchange.com In these multistep processes, the phosphonium salt is primarily used to generate the ylide for the Wittig portion of the reaction, while the dehydrohalogenation is likely effected by a base present in the reaction mixture.

Proposed Mechanisms for Hydroxyl Group Activation

The activation of alcohols is a fundamental transformation in organic chemistry, converting the poor hydroxyl leaving group into one that is readily displaced by a nucleophile. This compound is closely related to the reagents used in the Appel reaction, which efficiently converts alcohols to alkyl halides. youtube.comorganic-chemistry.org The mechanism for the activation of a hydroxyl group using the triphenylphosphine and iodine system, which generates a key phosphonium iodide species in situ, provides a clear model. pearson.com

The proposed mechanism proceeds through several steps:

Formation of the Active Reagent : Triphenylphosphine, a strong nucleophile, attacks an iodine molecule (or another halogen source) to form a triphenyl(iodo)phosphonium iodide intermediate. This species is highly reactive. pearson.com

Alcohol Activation : The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus center of the phosphonium salt. pearson.comstackexchange.com This step forms an alkoxyphosphonium iodide intermediate, effectively converting the hydroxyl group into a good leaving group.

Nucleophilic Substitution : The iodide ion (I⁻), which was displaced in the previous step or is present as the counter-ion, then acts as a nucleophile. It attacks the carbon atom bearing the activated oxygen group in a classic Sₙ2 reaction. organic-chemistry.org This results in the formation of the corresponding alkyl iodide and the highly stable triphenylphosphine oxide as a byproduct. pearson.com The reaction typically proceeds with an inversion of stereochemistry at the carbon center, which is characteristic of an Sₙ2 mechanism. organic-chemistry.org

This activation process is central to reactions like the Appel and Mitsunobu reactions, where phosphonium intermediates facilitate the conversion of alcohols. stackexchange.com

Substrate Scope and Reaction Selectivity

The conversion of alcohols to alkyl halides via phosphonium intermediates, such as in the Appel reaction, exhibits a broad substrate scope but also distinct selectivities. The reaction is generally most effective for primary and secondary alcohols under mild conditions. youtube.comresearchgate.net

Primary Alcohols : These substrates typically react with high efficiency to yield the corresponding primary alkyl halides.

Secondary Alcohols : Secondary alcohols are also good substrates, though they may react more slowly than primary alcohols. The reaction proceeds with the expected inversion of configuration at chiral centers. organic-chemistry.org

Tertiary Alcohols : Tertiary alcohols are generally poor substrates for this reaction under standard Sₙ2 conditions due to steric hindrance, which impedes the backside attack of the halide nucleophile. researchgate.net

Allylic and Propargylic Alcohols : These alcohols are reactive and yield the corresponding halides, but rearrangements can sometimes occur with secondary substrates. researchgate.net

Functional Group Tolerance : The reaction is known for its mild conditions, which allows for good tolerance of various functional groups that might be sensitive to more acidic or basic reagents. However, highly acid-sensitive groups may not be compatible. youtube.com

The table below summarizes the outcomes for various alcohol substrates in an Appel-type bromination reaction, illustrating the typical scope and limitations.

| Alcohol Substrate | Product | Yield | Notes |

|---|---|---|---|

| 2-Phenylethanol (Primary) | (2-Bromoethyl)benzene | Quantitative | High reactivity for primary alcohols. |

| 1-Phenylethanol (Secondary) | (1-Bromoethyl)benzene | Quantitative | Secondary alcohols are well-tolerated. |

| Cyclohexanol (Secondary) | Bromocyclohexane | Quantitative | Cyclic secondary alcohols react efficiently. |

| 2-Methyl-2-propanol (Tertiary) | 2-Bromo-2-methylpropane | Not Detected | Tertiary alcohols are generally unreactive due to steric hindrance. |

| Benzyl (B1604629) alcohol (Primary) | Benzyl bromide | Quantitative | Benzylic alcohols are excellent substrates. |

Table adapted from data on an improved Appel-type reaction. rsc.org Yields are reported as "Quantitative" where applicable.

Participation in Nucleophilic Substitution Reactions

This compound is itself formed via a nucleophilic substitution reaction, specifically a Menschutkin reaction, where the nucleophilic triphenylphosphine attacks the electrophilic methyl group of methyl iodide. orgsyn.orgnih.gov Once formed, the phosphonium salt participates in further reactions, showcasing the reactivity of its constituent parts.

Understanding Reactivity at the Methyl Group

The primary mode of reactivity at the methyl group of this compound involves its deprotonation. The electron-withdrawing phosphonium center significantly increases the acidity of the adjacent methyl protons. In the presence of a strong base, such as butyllithium (B86547) or potassium tert-butoxide, the salt is readily deprotonated to form methylenetriphenylphosphorane, a phosphorus ylide. rsc.orgwikipedia.org

Ph₃P⁺CH₃ I⁻ + Base → Ph₃P=CH₂ + [Base-H]⁺ + I⁻

This ylide is a key reagent in the Wittig reaction, a powerful method for carbon-carbon bond formation. orgsyn.org The ylide acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which then collapses to form an alkene and triphenylphosphine oxide. The formation and use of this ylide from methyl(triphenyl)phosphanium iodide is a cornerstone of its application in organic synthesis for methylenation (the introduction of a =CH₂ group). wikipedia.org

Influence of Counter-Anion on Reaction Dynamics

The counter-anion in a phosphonium salt plays a crucial role in modulating its reactivity. In this compound, the iodide anion is not merely a spectator ion. Its properties significantly influence reaction dynamics, particularly in comparison to other halides or non-nucleophilic anions like tetrafluoroborate (B81430) or hexafluorophosphate. rsc.org

Key influences of the iodide anion include:

Nucleophilicity : Iodide is a strong nucleophile. This property allows it to participate directly in reactions. For instance, in the formation of other phosphonium salts from alkyl bromides, a catalytic amount of iodide can accelerate the reaction. The iodide first displaces the bromide, forming a more reactive alkyl iodide intermediate. This intermediate is then readily attacked by the triphenylphosphine nucleophile, regenerating the iodide catalyst. stackexchange.com

Leaving Group Ability : Iodide is an excellent leaving group because the C-I bond is relatively weak and the iodide ion (I⁻) is large, polarizable, and stable. stackexchange.com This facilitates reactions where the iodide itself is displaced, such as the attack of an alcohol on a triphenyl(iodo)phosphonium intermediate. pearson.com

Ion Pairing : In solution, the degree of association between the phosphonium cation and the iodide anion can affect reactivity. In less polar solvents, they may exist as a tight ion pair (TIP), which can influence the steric environment around the cation and the availability of the anion to act as a nucleophile. In more polar solvents, they are more likely to exist as solvent-separated ion pairs (SSIPs), which can alter reaction rates.

The table below contrasts the properties of iodide with other common counter-anions.

| Anion | Relative Nucleophilicity | Leaving Group Ability | Typical Role in Reaction |

|---|---|---|---|

| Iodide (I⁻) | High | Excellent | Active participant; nucleophile, leaving group, nucleophilic catalyst. stackexchange.com |

| Bromide (Br⁻) | Moderate | Good | Participant; generally less reactive than iodide. |

| Chloride (Cl⁻) | Moderate | Moderate | Participant; less reactive than bromide and iodide. |

| Triflate (OTf⁻) | Very Low | Excellent | Primarily a spectator anion; non-nucleophilic. |

| Hexafluorophosphate (PF₆⁻) | Very Low | Good | Spectator anion; non-nucleophilic. |

Catalytic Functionalities of this compound and Its Derivatives

While often used as a stoichiometric reagent, particularly in Wittig reactions, this compound and related phosphonium salts can also play a role in catalytic processes.

Organocatalytic Applications

The application of this compound extends to organocatalysis, where it can serve as a precursor to the active catalyst or participate in a catalytic cycle. One prominent area is in organocascade catalysis for the synthesis of complex molecules like alkaloid natural products. sigmaaldrich.comsigmaaldrich.com

Furthermore, systems related to the formation of this salt are central to catalytic Appel reactions. While the classic Appel reaction is stoichiometric, recent developments have focused on rendering the process catalytic with respect to the phosphine (B1218219). This involves a P(III)/P(V) redox cycle where the triphenylphosphine oxide byproduct is reduced back to triphenylphosphine, allowing it to re-enter the catalytic cycle. organic-chemistry.org In this context, the phosphonium salt is a key intermediate in the catalytic turnover.

Role as a Precursor or Ligand in Transition Metal Catalysis

This compound, commonly known as methyltriphenylphosphonium iodide, primarily functions as a precursor to a key reactive intermediate rather than as a direct ligand in transition metal catalysis. Its principal role in this context is in the in situ generation of methylenetriphenylphosphorane (Ph₃P=CH₂), a phosphorus ylide. This ylide is the active species in the Wittig reaction, which can be ingeniously coupled with transition metal-catalyzed processes, most notably the Mizoroki-Heck reaction, in one-pot syntheses. rsc.org

Research has demonstrated the successful application of this one-pot Wittig-Heck protocol. For instance, various aromatic aldehydes can be reacted with methyltriphenylphosphonium iodide to generate terminal alkenes, which are then coupled with aryl iodides using a palladium catalyst to form substituted stilbene (B7821643) derivatives. rsc.org This strategy avoids the need to synthesize, isolate, and purify the often volatile or unstable alkene substrate separately.

Beyond this well-documented precursor role, the direct application of simple tetraorganophosphonium salts like methyltriphenylphosphonium iodide as ligands in mainstream transition metal catalysis is not widely established in scientific literature. The phosphorus center in the phosphonium cation is tetracoordinate and lacks the lone pair necessary for dative bonding to a metal center, which is the fundamental interaction for phosphine ligands. However, phosphonium salts are recognized as effective phase-transfer catalysts and can influence catalytic reactions through other mechanisms, such as ion-pair effects or by serving as precursors for N-heterocyclic carbenes or other active species under specific conditions. nih.gov

The following table summarizes research findings where methyltriphenylphosphonium iodide serves as a precursor in one-pot Wittig-Heck reactions.

Mechanisms of Catalytic Activation and Turnover

In the context of the tandem Wittig-Heck reaction, the mechanistic discussion of catalytic activation and turnover centers on the palladium-catalyzed Heck reaction, which follows the generation of the alkene from methyltriphenylphosphonium iodide. The generally accepted mechanism for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Catalytic Activation: The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂). wikipedia.orglibretexts.org In the presence of a phosphine ligand or other reducing agents (sometimes the solvent or base can play this role), the Pd(II) salt is reduced to the catalytically active Pd(0) complex. For example, triphenylphosphine can reduce Pd(II) to Pd(0) while being oxidized to triphenylphosphine oxide. wikipedia.org In many modern Heck reactions, specialized phosphine ligands are used to stabilize the Pd(0) center and facilitate the catalytic steps. nih.govfishersci.ca

Catalytic Turnover: The catalytic cycle for the Heck reaction, involving the alkene generated from methyltriphenylphosphonium iodide, proceeds through the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square planar 16-electron Pd(II) complex, [Ar-Pd(II)-X(L)₂]. This is often the rate-determining step of the cycle. rsc.orgwikipedia.org

Olefin Coordination and Migratory Insertion: The alkene, generated from the Wittig reaction, then coordinates to the Pd(II) complex. This is typically followed by the dissociation of one of the ligands (L or X) to form a cationic or neutral intermediate. Subsequently, a syn-migratory insertion of the alkene into the Pd-Ar bond occurs. This forms a new, more sterically hindered Pd(II)-alkyl intermediate. rsc.orgwikipedia.org

β-Hydride Elimination: For the catalytic cycle to proceed, the newly formed intermediate must possess a hydrogen atom on the carbon beta to the palladium center. A syn-β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, forming a Pd(II)-hydride complex and releasing the final substituted alkene product. This step generally proceeds to give the thermodynamically more stable E-isomer of the product. rsc.orgwikipedia.org

Reductive Elimination: The cycle is completed by the reductive elimination of H-X from the Pd(II)-hydride complex, typically facilitated by the base present in the reaction mixture (e.g., K₂CO₃). This step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle. rsc.org

Each turn of this cycle results in the formation of one molecule of the cross-coupled product, with the palladium catalyst being regenerated to continue the process until the limiting reagents are consumed.

Advanced Characterization Techniques for Methyl Triphenyl Phosphanium;hydroiodide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed insights into the molecular framework and electronic properties of methyl(triphenyl)phosphonium iodide.

NMR spectroscopy is a cornerstone for the structural analysis of methyl(triphenyl)phosphonium iodide in solution.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. chemicalbook.com For the methyltriphenylphosphonium (B96628) cation, the protons of the methyl group and the phenyl groups resonate at distinct chemical shifts. The methyl protons typically appear as a doublet due to coupling with the phosphorus-31 nucleus. The aromatic protons of the three phenyl groups usually present as a complex multiplet in the downfield region of the spectrum. orgsyn.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the different carbon environments within the phosphonium (B103445) salt. chemicalbook.com The carbon atom of the methyl group shows a characteristic signal, which is also split into a doublet by the phosphorus atom. The phenyl group carbons exhibit several resonances, with their chemical shifts influenced by their position relative to the phosphorus atom (ipso, ortho, meta, para).

³¹P NMR Spectroscopy : Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. Methyltriphenylphosphonium iodide exhibits a single resonance in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of a tetra-substituted phosphonium cation. For the related compound, methyltriphenylphosphonium bromide, a specific chemical shift is observed, and similar values can be expected for the iodide salt. spectrabase.com

| NMR Data for Methyl(triphenyl)phosphonium cation | |

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H (Methyl) | Doublet |

| ¹H (Phenyl) | Multiplet |

| ¹³C (Methyl) | Doublet |

| ¹³C (Phenyl) | Multiple signals |

| ³¹P | Singlet |

Infrared (IR) Spectroscopy : The IR spectrum displays absorption bands corresponding to the vibrational modes of the molecule. Key features include the C-H stretching vibrations of the methyl and phenyl groups, C-C stretching vibrations within the aromatic rings, and various bending and out-of-plane deformation modes. The P-C bond vibrations are also observable. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com The Raman spectrum of methyl(triphenyl)phosphonium iodide also shows characteristic peaks for the phenyl and methyl group vibrations. researchgate.net It is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. ihp-microelectronics.comiastate.eduresearchgate.net

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present in a sample. For methyl(triphenyl)phosphonium iodide, XPS can confirm the presence of carbon, phosphorus, and iodine. researchgate.net The binding energies of the core-level electrons (e.g., C 1s, P 2p, I 3d) are characteristic of the elements and their chemical environment. The I 3d region of the XPS spectrum shows well-separated spin-orbit components (I 3d₅/₂ and I 3d₃/₂) with a splitting of approximately 11.5 eV. xpsfitting.comthermofisher.com Analysis of these binding energies can confirm the +1 oxidation state of the phosphorus atom in the phosphonium cation and the -1 oxidation state of the iodide anion.

| XPS Data for Iodine | |

| Core Level | Binding Energy (eV) |

| I 3d₅/₂ | ~619 |

| I 3d₃/₂ | ~630.5 |

| Spin-Orbit Splitting | ~11.5 eV |

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. In methyl(triphenyl)phosphonium iodide, the absorption bands in the UV region are primarily associated with the π → π* transitions of the phenyl groups attached to the phosphorus atom. The presence of the iodide counter-ion can also influence the spectrum. Studies on similar compounds like iodomethane (B122720) show absorption in the UV range. scitepress.orgaps.orgresearchgate.net

X-ray Diffraction Studies for Solid-State Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

| Crystal Data for Methyl(triphenyl)phosphanium;hydroiodide | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0703(3) |

| b (Å) | 19.0974(6) |

| c (Å) | 11.9927(3) |

| β (°) | 120.079(2) |

| Volume (ų) | 1797.7 |

| Z | 4 |

| Data obtained at a temperature of 200 K. researchgate.net |

Powder X-ray Diffraction for Bulk Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the bulk phase of crystalline materials like this compound. It provides information on the crystalline structure, phase purity, and degree of crystallinity of a sample. researchgate.net The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline solid, acting as a fingerprint for identification.

For this compound, PXRD is employed to confirm the formation of the desired crystalline phase and to detect the presence of any crystalline impurities or different polymorphic forms. osti.gov The sharpness and intensity of the diffraction peaks are indicative of the sample's crystallinity; sharp, well-defined peaks suggest a highly crystalline material. researchgate.net

A study on the crystal structure of this compound revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters were determined to be a = 9.0703(3) Å, b = 19.0974(6) Å, c = 11.9927(3) Å, and β = 120.079(2)°, with a volume of 1797.7 ų. researchgate.net These parameters are crucial for identifying the compound and assessing its purity via PXRD.

Table 1: Crystallographic Data for this compound researchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|

| Monoclinic | P2₁/c | 9.0703(3) | 19.0974(6) | 11.9927(3) | 120.079(2) | 1797.7 |

Analysis of Intermolecular Interactions in Crystalline States

In the crystal structure of this compound, various intermolecular interactions are at play. While the primary interaction is the ionic bond between the methyl(triphenyl)phosphanium cation and the iodide anion, other weaker interactions also contribute to the crystal packing. These can include van der Waals forces and, in some cases, weak C-H···I hydrogen bonds. The phenyl rings of the triphenylphosphine (B44618) moiety can also participate in C-H···π interactions, further stabilizing the crystal lattice. nih.govnih.gov A detailed analysis of the crystal structure can reveal the specific distances and angles of these interactions, providing a comprehensive picture of the solid-state architecture. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uni-goettingen.de For this compound, mass spectrometry confirms the mass of the intact cation and provides insights into its stability and fragmentation pathways. nih.govscbt.comsigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of ionic and polar compounds like this compound. rsc.orgresearchgate.net In ESI-MS, the sample solution is sprayed through a charged capillary, generating gas-phase ions that can be analyzed by the mass spectrometer. uni-goettingen.de

For this compound, ESI-MS in positive ion mode readily detects the methyl(triphenyl)phosphanium cation, [CH₃P(C₆H₅)₃]⁺. The expected monoisotopic mass of this cation is approximately 277.11 m/z. The observation of this peak confirms the presence of the target cation. nih.gov ESI-MS is also highly sensitive, allowing for the detection of the compound at low concentrations. chemrxiv.org The technique can be used to assess the purity of a sample by detecting any charged impurities.

Tandem Mass Spectrometry (MS/MS), also known as collision-induced dissociation (CID), provides further structural confirmation by fragmenting a selected precursor ion and analyzing the resulting product ions. unt.eduyoutube.com In the case of the methyl(triphenyl)phosphanium cation, the precursor ion at m/z 277.11 is isolated and subjected to collisions with an inert gas. nih.gov

The fragmentation of the methyl(triphenyl)phosphanium cation can proceed through various pathways. Common fragmentation patterns for phosphonium salts involve the loss of neutral molecules from the substituents attached to the phosphorus atom. semanticscholar.orgnih.gov For instance, the loss of a methyl radical (•CH₃) or a phenyl radical (•C₆H₅) can occur, leading to fragment ions at lower m/z values. The fragmentation pattern is characteristic of the compound's structure and can be used to distinguish it from isomers or related compounds. researchgate.netyoutube.comlibretexts.org The study of these fragmentation pathways provides valuable information for the unequivocal identification of this compound. nih.govsemanticscholar.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For this compound, these methods are primarily used to assess its purity by separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique for the analysis of non-volatile and thermally labile compounds like this compound. biotecha.lt The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nova.edu

For the analysis of this compound, reversed-phase HPLC is commonly employed. nova.edu In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nova.eduresearchgate.net The retention time of the methyl(triphenyl)phosphanium cation is dependent on the specific mobile phase composition, column type, and other chromatographic parameters.

A variety of detectors can be coupled with HPLC for the detection of this compound:

UV-Vis Detector: The phenyl groups in the molecule allow for detection by UV-Vis spectrophotometry. The absorbance is monitored at a specific wavelength where the compound exhibits significant absorption. mdpi.com

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, offering high specificity and sensitivity. ESI is a common ionization source for HPLC-MS analysis of ionic compounds. nih.govpurdue.edu This combination allows for the confident identification and quantification of this compound, even in complex matrices.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl(triphenyl)phosphonium iodide |

| Triphenylphosphine |

| Acetonitrile |

Gas Chromatography (GC) for Volatile Byproducts and Reagents

Gas Chromatography (GC) is an essential analytical technique for monitoring the volatile components associated with reactions involving this compound. While the salt itself is non-volatile, GC is instrumental in quantifying volatile reactants, solvents, and byproducts generated during its use, particularly in Wittig reactions and as a phase-transfer catalyst. googleapis.comepdf.pub The analysis provides critical data on reaction conversion, selectivity, and purity of the final product. googleapis.com

In syntheses utilizing this compound, such as the formation of various styrene (B11656) derivatives or complex organic molecules, GC can be employed to track the consumption of volatile starting materials and the formation of volatile products. chemicalbook.combangor.ac.uk For instance, in the Wittig reaction, GC analysis can monitor the appearance of the desired alkene product. Similarly, when the compound is used as a catalyst, GC can help in analyzing the reaction mixture to determine conversion ratios and identify byproducts. googleapis.comscribd.com The removal of volatile solvents like benzene (B151609) after a reaction is also a process that can be monitored for completion using GC. chemicalbook.comgoogle.com

The coupling of GC with mass spectrometry (GC-MS) is particularly powerful, allowing for the identification of unknown byproducts and confirming the structure of volatile products formed in reactions where this compound is a precursor. scribd.comgoogle.com For example, in studies of thermal decomposition, GC-MS can be used to identify volatile degradation products such as 1-butene (B85601) that are released during the process. harvard.edu

The following table summarizes typical conditions for gas chromatography analysis as found in literature for reactions involving phosphonium salts.

Table 1: Example of Gas Chromatography (GC) Conditions for Reaction Monitoring

| Parameter | Setting | Source |

|---|---|---|

| Column | NEUTRABOND-1 | googleapis.com |

| Initial Temperature | 100°C | googleapis.com |

| Temperature Rate | 4°C/min | googleapis.com |

| Injection Temperature | 230°C | googleapis.com |

| Detector | Mass Spectrometer (MS) | scribd.comgoogle.com |

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the thermal stability, decomposition pathways, and phase behavior of this compound. These methods provide insights into the material's behavior as a function of temperature, which is crucial for determining its processing limits and understanding its degradation mechanisms.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. tainstruments.comtainstruments.com For this compound, TGA is used to determine its thermal stability and to study the kinetics of its decomposition. The decomposition of phosphonium salts is a complex process that can be significantly influenced by factors such as the chemical structure, the nature of the anion, and the heating rate. tainstruments.com

Studies on various phosphonium salts show that thermal decomposition often occurs in multiple steps. marquette.edu The decomposition of this compound begins at temperatures above its melting point. sigmaaldrich.comuchile.cl The process is understood to involve the formation of intermediates like ylides, which then decompose further. uchile.cl The thermolysis of related phosphonium salts in a molten state can lead to a variety of products, indicating complex reaction pathways. uchile.clresearchgate.net The iodide anion can act as a nucleophile, attacking the methyl group to potentially release volatile products like methyl iodide. uchile.clgdut.edu.cn

The following table outlines a hypothetical decomposition profile for this compound based on data for the compound and analogous phosphonium salts.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Phosphonium Salt

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Source |

|---|---|---|---|

| < 180°C | ~0% | No significant decomposition | sigmaaldrich.comuchile.cl |

| 185 - 250°C | Variable | Onset of melting and initial decomposition | sigmaaldrich.comuchile.cl |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions, providing data on their temperatures and enthalpies. nih.govtechnologynetworks.com

For this compound, the most prominent thermal event observed by DSC is its melting transition. Literature values indicate a melting point in the range of 183-185°C. sigmaaldrich.com The DSC thermogram would show a sharp endothermic peak corresponding to this melting event. The area under this peak can be used to calculate the enthalpy of fusion.

DSC can also detect other, more subtle solid-state phase transitions that may occur before melting. iaea.orgwikipedia.org Following the melting peak, decomposition events can often be observed in the DSC scan, which may be endothermic or exothermic. tainstruments.com Given that the decomposition of methyl(triphenyl)phosphonium iodide occurs in the molten state, the DSC curve would likely show thermal events immediately following the melting endotherm. uchile.cl The plasticizing effect of related ionic liquids on polymer matrices has been effectively characterized by observing shifts in the glass transition temperature using DSC. mdpi.com This highlights the sensitivity of DSC in detecting changes in the physical state of materials.

The table below summarizes the key thermal events for this compound that can be characterized using DSC.

Table 3: Summary of Thermal Events for this compound by DSC

| Thermal Event | Temperature (°C) | Type of Transition | Source |

|---|---|---|---|

| Melting Point (mp) | 183 - 185 | Endothermic | sigmaaldrich.com |

Computational and Theoretical Chemistry Studies of Methyl Triphenyl Phosphanium;hydroiodide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These calculations solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and various other properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of phosphonium (B103445) salts and their derivatives. nih.govchinesechemsoc.org DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule.

Recent studies have employed DFT to investigate reaction mechanisms involving phosphonium salts. chinesechemsoc.org For instance, the electrostatic potential surface (EPS) of a phosphonium salt was calculated to reveal the presence of a σ-hole along the extension of a C-P bond, which is crucial for understanding intermolecular interactions. chinesechemsoc.org In studies of related palladium-catalyzed reactions involving iodide, DFT has been instrumental in mapping out the multi-step reaction mechanisms, including the role of the iodide ion and phosphine (B1218219) ligands. nih.gov These calculations can elucidate the stability of transition states and intermediates, providing a rationale for observed reaction outcomes and selectivity. nih.gov

Table 1: Typical Parameters in DFT Calculations for Phosphonium Salts

| Parameter | Common Methods/Basis Sets | Purpose |

|---|---|---|

| Functional | B3LYP, mPW1PW91 | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G(d), 6-31+G(d,p), Aug-cc-pVTZ | Describes the atomic orbitals used to build molecular orbitals. bohrium.com |

| Solvation Model | Continuum Solvation (e.g., PCM) | Accounts for the effect of a solvent on the molecule's properties. nih.gov |

| Calculation Type | Geometry Optimization, Frequency Calculation | To find the lowest energy structure and confirm it's a true minimum. |

This table is interactive. You can sort and filter the data.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, offer higher accuracy for certain properties, albeit at a greater computational cost. Methods like Coupled Cluster (CCSD(T)) are used to obtain highly accurate energies, often using geometries optimized at the DFT level. bohrium.comrsc.org Such high-level calculations are crucial for benchmarking and for cases where DFT may not be sufficiently accurate. bohrium.com For example, ab initio and DFT methods have been used in conjunction to study various iodine-containing species, correcting for relativistic effects like spin-orbit coupling, which is significant for heavy elements like iodine. bohrium.comrsc.org

Semi-empirical methods, which use parameters derived from experimental data, provide a faster but less accurate alternative. They can be useful for preliminary studies on very large systems, though they are less common in modern high-level computational studies of reaction mechanisms.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD provides insights into dynamic processes, conformational changes, and intermolecular interactions in condensed phases. nsf.gov

Phosphonium-based ionic liquids, a class to which methyl(triphenyl)phosphanium;hydroiodide belongs, are frequently studied using classical MD simulations. nsf.govscispace.com These simulations rely on force fields, which are sets of parameters that define the potential energy of the system.

Table 2: Common Force Fields for Phosphonium Salt Simulations

| Force Field | Description |

|---|---|

| AMBER | A widely used force field for biomolecules, with specific parameters developed for a broad range of phosphonium ionic liquids. nsf.gov |

| OPLS | (Optimized Potentials for Liquid Simulations) Another common force field framework used for organic liquids and salts. nsf.govscispace.com |

| GAFF | (Generalized Amber Force Field) Designed for small organic molecules and can be applied to phosphonium cations. nsf.gov |

| CL&P | A force field based on the OPLS framework, which has been optimized for simulating phosphonium ionic liquids. nsf.gov |

This table is interactive. You can sort and filter the data.

The methyltriphenylphosphonium (B96628) cation possesses significant conformational flexibility due to the rotation of the three phenyl groups around the P-C bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. This analysis is key to understanding the molecule's shape and how it interacts with its environment. While specific studies on methyltriphenylphosphonium iodide are not detailed in the provided results, the general methodology for phosphonium salts involves tracking dihedral angles and other geometric parameters over the course of a simulation to understand the cation's flexibility. nsf.gov

MD simulations excel at characterizing intermolecular interactions. For an ionic compound like this compound, the most significant interaction is between the phosphonium cation and the iodide anion. This can be quantified using Radial Distribution Functions (RDFs), which describe the probability of finding an anion at a certain distance from the cation. scispace.com

Studies on phosphonium-based protic ionic liquids show that interactions are weaker for phosphonium salts compared to their ammonium (B1175870) counterparts, and that bulky groups can limit the distribution of anions around the cation. scispace.com In the solid state, these interactions lead to a specific crystal lattice structure, which can also be modeled computationally. In solution, interactions with solvent molecules become important and can be simulated to understand properties like solubility and solvation structure. fishersci.com

Elucidation of Reaction Mechanisms via Computational Methods

This compound is a well-known precursor to the Wittig reagent, methylenetriphenylphosphorane (B3051586). fishersci.comchemicalbook.com Computational chemistry, particularly DFT, has been instrumental in clarifying the long-debated mechanism of the Wittig reaction. nih.govacs.org

Computational studies provide unequivocal support for a mechanism involving a [2+2] cycloaddition between the ylide and a carbonyl compound to form an oxaphosphetane intermediate. nih.govresearchgate.net These studies have shown that a previously proposed betaine (B1666868) intermediate is generally not a minimum on the potential energy surface. acs.org

Key insights from computational studies of the Wittig reaction include:

Transition State Analysis: Calculations can locate and characterize the transition states for the formation of the oxaphosphetane. The geometry of the transition state (e.g., puckered vs. planar) is shown to be a critical factor in determining the stereoselectivity (E/Z) of the resulting alkene. nih.gov

Influence of Substituents: Computational methods can effectively model how changing substituents on the phosphorus ylide affects reaction rates and selectivity, providing a basis for the rational design of new reagents. nih.gov

These computational investigations have provided a detailed, atomic-level picture of the reaction pathway, explaining experimental observations of selectivity and reactivity that were previously difficult to rationalize. nih.govmasterorganicchemistry.com

Table 3: Compound Names Mentioned in this Article

| Compound Name | IUPAC Name |

|---|---|

| This compound | methyl(triphenyl)phosphanium;iodide |

| Methylenetriphenylphosphorane | (Triphenyl-λ⁵-phosphanylidene)methane |

| Oxaphosphetane | 1,2-Oxaphosphetane |

| Triphenylphosphine (B44618) | Triphenylphosphane |

| Iodomethane (B122720) | Iodomethane |

Transition State Characterization and Reaction Pathway Mapping

The formation of this compound proceeds via the nucleophilic attack of triphenylphosphine on methyl iodide. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the mechanism of this S_N2 reaction.

Transition State Analysis: The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. For the reaction between triphenylphosphine and methyl iodide, the transition state involves the partial formation of the P-C bond and the partial cleavage of the C-I bond. Computational methods can precisely calculate the geometry of this transition state, including bond lengths and angles. In a related study of the oxidative addition of methyl iodide to a rhodium complex, DFT calculations were used to determine the preferred pathway by analyzing the activation barriers of different approaches of the methyl iodide to the metal center. nih.gov Similarly, for the reaction of triphenylphosphine, the geometry of the transition state would be characterized by an elongated C-I bond and a developing P-C bond, with the phosphorus atom adopting a geometry intermediate between trigonal planar (in the reactant) and tetrahedral (in the product).

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations are performed to map the reaction pathway from reactants to products through the transition state. This mapping confirms that the identified transition state correctly connects the reactants (triphenylphosphine and methyl iodide) to the product (methyl(triphenyl)phosphanium iodide). A study on the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate, investigated using DFT at the B3LYP/6-311++g(d,p) level, successfully mapped two different kinetic pathways, identifying the one with the lower energy barrier as the preferred route. dergipark.org.tr A similar approach for the synthesis of this compound would detail the energetic profile of the reaction, highlighting the exergonic nature of the phosphonium salt formation.

A computational investigation into a related aza-Wittig reaction also utilized DFT to trace the reaction pathway, identifying intermediates and transition states. semanticscholar.org Such studies provide a template for the type of detailed mechanistic understanding that can be achieved for the formation of this compound.

Activation Energy Calculations and Kinetic Modeling

Activation Energy Calculations: The activation energy (Ea) is a crucial parameter that governs the rate of a chemical reaction. Computational methods, particularly DFT, can provide accurate estimations of activation energies. For the reaction of triphenylphosphine with methyl iodide, the activation enthalpy has been experimentally determined in various solvents. rsc.org Computational calculations would complement these experimental findings by providing a theoretical value for the activation energy barrier. For instance, in a study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, DFT calculations were used to determine the activation energies for different attack modes, thereby identifying the kinetically favored pathway. researchgate.net

A theoretical study on the reaction of triphenylphosphine derivatives with benzyne (B1209423) and CO2 explored two competing pathways, with DFT calculations revealing the energetically and kinetically favored route. nih.gov This highlights how computational chemistry can predict reaction outcomes based on calculated activation barriers.

Kinetic Modeling: Kinetic modeling uses the calculated activation energies and other parameters from computational studies to simulate the reaction kinetics. While specific kinetic modeling for the formation of this compound is not readily available in the literature, the principles are well-established. For example, kinetic modeling of the rhodium-catalyzed carbonylation of methanol (B129727) to acetic acid, where methyl iodide is a key intermediate, has been successfully performed. researchgate.net Such models often incorporate the rate-determining step, which for the reaction of triphenylphosphine and methyl iodide is the initial nucleophilic attack. dergipark.org.tr

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental assignments.

Vibrational Spectroscopy (IR): Theoretical infrared (IR) spectra can be calculated using DFT methods. The vibrational frequencies are typically calculated and then scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method. nih.gov For a given molecule, the comparison between the calculated and experimental IR spectra can confirm the molecular structure. For example, a good agreement between the experimental and calculated FT-IR spectra was achieved for a Schiff base compound using the B3LYP/6-311++G(d,p) level of theory. researchgate.net A similar approach for this compound would involve optimizing its geometry and then performing a frequency calculation to obtain the theoretical IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding values, which are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane). researchgate.net Computational NMR prediction has become a valuable tool for structure elucidation. researchgate.netgithub.ionmrdb.orgchemaxon.com For this compound, calculating the ¹H, ¹³C, and ³¹P NMR spectra and comparing them with experimental data would provide strong evidence for its structure. chemicalbook.com

The following table illustrates a hypothetical comparison between experimental and calculated spectroscopic data for this compound, based on methodologies applied to other compounds.

| Spectroscopic Data | Experimental Value (Typical) | Calculated Value (Hypothetical) | Method of Calculation (Example) |

| IR (cm⁻¹) | B3LYP/6-311++G(d,p) | ||

| P-C stretch | ~750 | Value | |

| C-H (aromatic) stretch | ~3050 | Value | |

| C-H (methyl) stretch | ~2980 | Value | |

| NMR (ppm) | GIAO-DFT/B3LYP/6-311++G(d,p) | ||

| ¹H (methyl protons) | ~3.5 (doublet) | Value | |

| ¹³C (methyl carbon) | ~12 | Value | |

| ³¹P | ~22 | Value |

Understanding Electronic Properties